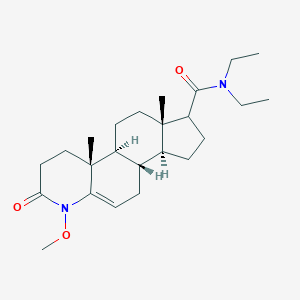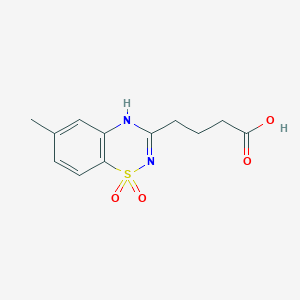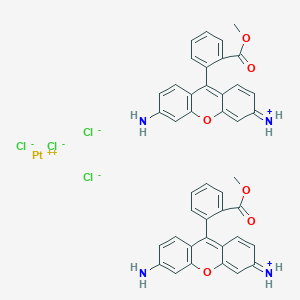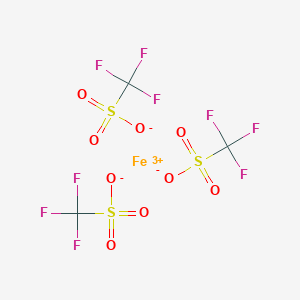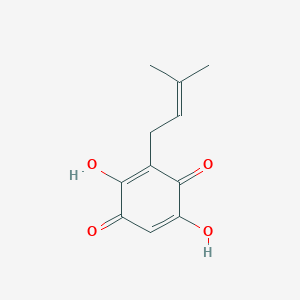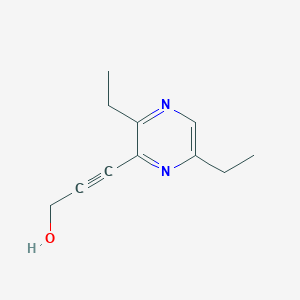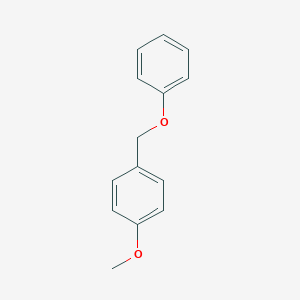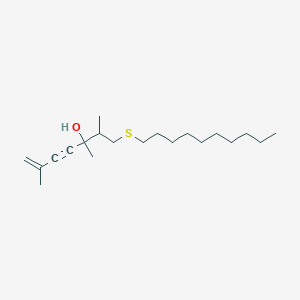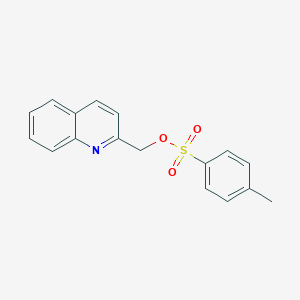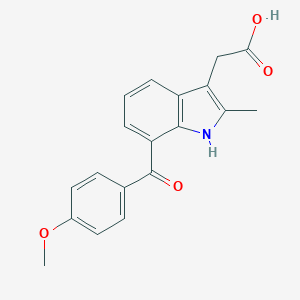
1H-Indole-3-acetic acid, 7-(4-methoxybenzoyl)-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole-3-acetic acid, 7-(4-methoxybenzoyl)-2-methyl- is a synthetic plant hormone that is commonly referred to as 4-MeO-IAA. It is a derivative of indole-3-acetic acid (IAA), which is a natural plant hormone that plays a crucial role in regulating plant growth and development. 4-MeO-IAA is widely used in scientific research to study the mechanism of action of plant hormones and their effects on plant growth and development.
作用機序
The mechanism of action of 4-MeO-1H-Indole-3-acetic acid, 7-(4-methoxybenzoyl)-2-methyl- is similar to that of other plant hormones such as 1H-Indole-3-acetic acid, 7-(4-methoxybenzoyl)-2-methyl-. It binds to specific receptors on the surface of plant cells and triggers a signal transduction pathway that leads to changes in gene expression and cellular processes. This ultimately leads to changes in plant growth and development.
生化学的および生理学的効果
4-MeO-1H-Indole-3-acetic acid, 7-(4-methoxybenzoyl)-2-methyl- has been shown to have various biochemical and physiological effects on plant growth and development. It promotes cell division, elongation, and differentiation, which leads to increased plant growth. It also regulates various physiological processes such as seed germination, root development, and flowering.
実験室実験の利点と制限
One of the main advantages of using 4-MeO-1H-Indole-3-acetic acid, 7-(4-methoxybenzoyl)-2-methyl- in lab experiments is that it is a stable and synthetic compound that can be easily synthesized and purified. It also has a high potency and specificity, which makes it an ideal tool for studying the mechanism of action of plant hormones. However, one of the limitations of using 4-MeO-1H-Indole-3-acetic acid, 7-(4-methoxybenzoyl)-2-methyl- is that it may not fully mimic the effects of natural plant hormones, which can limit the applicability of the results obtained from experiments.
将来の方向性
There are several future directions for research on 4-MeO-1H-Indole-3-acetic acid, 7-(4-methoxybenzoyl)-2-methyl- and other synthetic plant hormones. One area of research is to investigate the potential use of these compounds in agriculture to improve crop yield and quality. Another area of research is to study the interaction between synthetic and natural plant hormones to better understand the complex regulatory mechanisms that control plant growth and development. Additionally, further research is needed to explore the potential use of synthetic plant hormones in other areas such as biotechnology and medicine.
Conclusion
In conclusion, 1H-Indole-3-acetic acid, 7-(4-methoxybenzoyl)-2-methyl- is a synthetic plant hormone that is widely used in scientific research to study the mechanism of action of plant hormones and their effects on plant growth and development. It has various biochemical and physiological effects on plant growth and development and is a useful tool for investigating the complex regulatory mechanisms that control these processes. Further research is needed to explore the potential applications of synthetic plant hormones in agriculture, biotechnology, and medicine.
合成法
The synthesis of 4-MeO-1H-Indole-3-acetic acid, 7-(4-methoxybenzoyl)-2-methyl- involves the reaction of indole-3-acetic acid with 4-methoxybenzoyl chloride in the presence of a base catalyst. The resulting product is purified through a series of chromatography and recrystallization steps to obtain a pure compound.
科学的研究の応用
4-MeO-1H-Indole-3-acetic acid, 7-(4-methoxybenzoyl)-2-methyl- is widely used in scientific research to study the mechanism of action of plant hormones and their effects on plant growth and development. It is used in various experiments to investigate the role of plant hormones in regulating plant growth, development, and response to environmental stimuli.
特性
CAS番号 |
106287-95-0 |
|---|---|
製品名 |
1H-Indole-3-acetic acid, 7-(4-methoxybenzoyl)-2-methyl- |
分子式 |
C19H17NO4 |
分子量 |
323.3 g/mol |
IUPAC名 |
2-[7-(4-methoxybenzoyl)-2-methyl-1H-indol-3-yl]acetic acid |
InChI |
InChI=1S/C19H17NO4/c1-11-16(10-17(21)22)14-4-3-5-15(18(14)20-11)19(23)12-6-8-13(24-2)9-7-12/h3-9,20H,10H2,1-2H3,(H,21,22) |
InChIキー |
OZVQOKMMDTWWGF-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1)C(=CC=C2)C(=O)C3=CC=C(C=C3)OC)CC(=O)O |
正規SMILES |
CC1=C(C2=C(N1)C(=CC=C2)C(=O)C3=CC=C(C=C3)OC)CC(=O)O |
その他のCAS番号 |
106287-95-0 |
同義語 |
2-Methyl-7-(p-methoxybenzoyl)indol-3-ylacetic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[1,3]Thiazolo[3,2-a]benzimidazol-6-ol](/img/structure/B12975.png)
![Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate](/img/structure/B12976.png)
